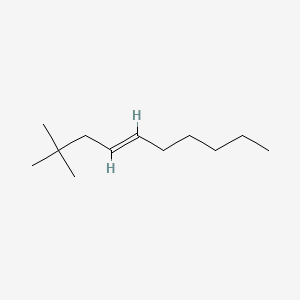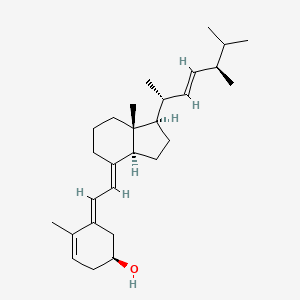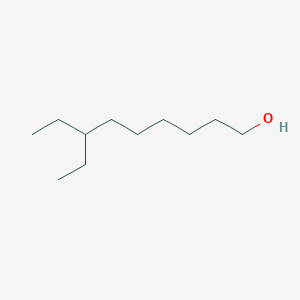
7-Ethyl-1-nonanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-1-nonanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the seventh carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
7-Ethyl-1-nonanol can be synthesized through several methods. One common approach involves the hydroformylation of octenes, followed by hydrogenation. This process typically requires catalysts such as rhodium or cobalt complexes and operates under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the dimerization of butenes to form octenes, which are then subjected to hydroformylation and hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
7-Ethyl-1-nonanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学研究应用
7-Ethyl-1-nonanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of surfactants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 7-Ethyl-1-nonanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to modify the properties of cell membranes and proteins .
相似化合物的比较
Similar Compounds
1-Nonanol: A primary alcohol with a similar structure but without the ethyl substituent.
2-Ethyl-1-hexanol: Another alcohol with a shorter carbon chain and an ethyl substituent at the second position.
Uniqueness
7-Ethyl-1-nonanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and ethyl substituent contribute to its hydrophobicity and reactivity, making it suitable for specialized applications in various fields .
属性
分子式 |
C11H24O |
|---|---|
分子量 |
172.31 g/mol |
IUPAC 名称 |
7-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-11(4-2)9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3 |
InChI 键 |
JNZFLHPHQULXRX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


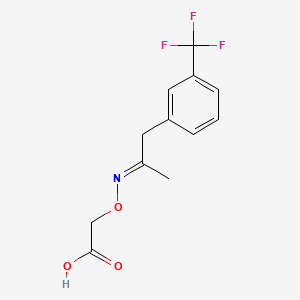
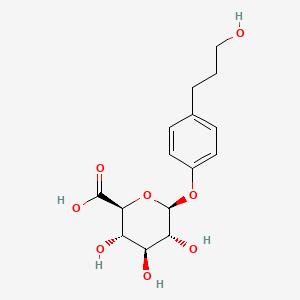
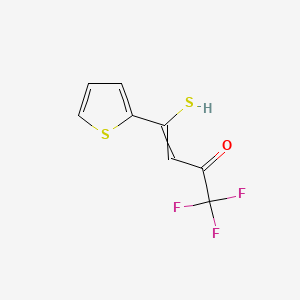
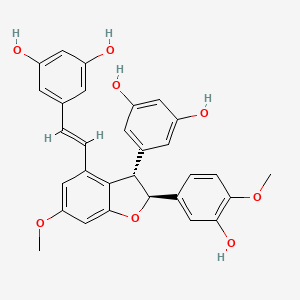

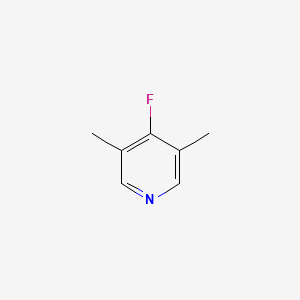


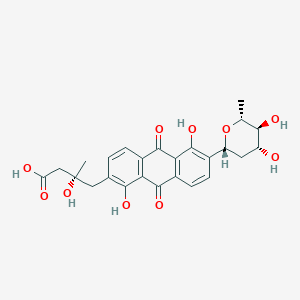
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
